molecular formula C11H11F3OS2 B14071220 1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one

1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14071220
M. Wt: 280.3 g/mol
InChI Key: YYCLHKOYWJWFHL-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H11F3OS2. This compound is characterized by the presence of both methylthio and trifluoromethylthio groups attached to a phenyl ring, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of the methylthio and trifluoromethylthio groups onto a phenyl ring. One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent. The reaction can be promoted under visible light irradiation, allowing for the formation of the desired product under photoredox catalyst-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Biology: Potential use in studying enzyme interactions due to its unique functional groups.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The trifluoromethylthio group can participate in electron donor-acceptor (EDA) complexes, leading to single electron transfer (SET) reactions under specific conditions . These interactions can influence the compound’s reactivity and its effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one
  • 1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one

Uniqueness

1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of the methylthio and trifluoromethylthio groups on the phenyl ring

Properties

Molecular Formula

C11H11F3OS2

Molecular Weight

280.3 g/mol

IUPAC Name

1-[2-methylsulfanyl-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H11F3OS2/c1-7(15)5-8-6-9(17-11(12,13)14)3-4-10(8)16-2/h3-4,6H,5H2,1-2H3

InChI Key

YYCLHKOYWJWFHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)SC

Origin of Product

United States

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